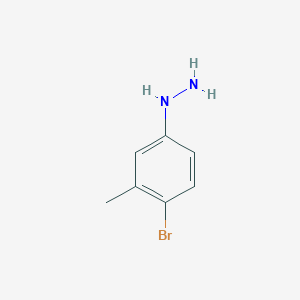

(4-Bromo-3-methylphenyl)hydrazine

Description

Significance of Arylhydrazines as Synthetic Intermediates in Organic Chemistry

Arylhydrazines are a class of organic compounds that are widely utilized as important intermediates in the synthesis of a variety of molecules, particularly in the fields of medicine, agriculture, and dyes. google.com Their utility stems from the reactive hydrazine (B178648) functional group, which can participate in a range of chemical transformations.

One of the most notable applications of arylhydrazines is in the Fischer indole (B1671886) synthesis , a powerful and long-established method for preparing indoles. nih.govwikipedia.org This reaction involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgmdpi.com The indole scaffold is a core structural motif found in many natural products and medicinally important compounds, making the Fischer indole synthesis a cornerstone of heterocyclic chemistry. nih.govopenmedicinalchemistryjournal.com

Beyond indole synthesis, arylhydrazines are precursors to other important chemical entities. For instance, they can be oxidized to form corresponding azo compounds or reduced to form amines. The bromine atom in bromo-substituted arylhydrazines can also be replaced by other functional groups through nucleophilic substitution reactions. Furthermore, arylhydrazines can serve as sources of aryl radicals, which can then be used in various arylation reactions. acs.orgacs.org

The versatility of arylhydrazines is further highlighted by their use in the synthesis of various heterocyclic compounds besides indoles, such as pyrazoles and triazoles. google.commdpi.com The ability to introduce a wide array of substituents onto the phenyl ring of the arylhydrazine allows for the creation of a diverse library of final products with tailored electronic and steric properties.

Research Context of Substituted Phenylhydrazines in Contemporary Synthesis

Substituted phenylhydrazines, such as (4-Bromo-3-methylphenyl)hydrazine, are at the forefront of contemporary synthetic chemistry due to their role in creating molecules with specific functions. The nature and position of the substituents on the phenyl ring significantly influence the reactivity of the hydrazine group and the properties of the resulting products.

Modern synthetic methods are continuously being developed to improve the synthesis of substituted phenylhydrazines themselves. google.com These methods aim for higher yields, lower costs, shorter reaction times, and more environmentally friendly processes, meeting the demands of large-scale industrial production. google.com Research has explored various reduction methods for their preparation, including the use of catalytic hydrogenation systems and formic acid derivatives. google.com

In the context of the Fischer indole synthesis, the substituents on the phenylhydrazine ring can direct the course of the reaction. nih.govmdpi.com For example, the presence of a methoxy (B1213986) group can lead to "abnormal" cyclization products, a phenomenon that has been a subject of detailed investigation. nih.gov This highlights the nuanced control that substituents can exert on reaction pathways.

Furthermore, substituted phenylhydrazines are key starting materials in the synthesis of a wide range of biologically active compounds. For instance, they are used to create potential anticancer and antiviral agents. lookchem.com The hydrazine derivative nature of these compounds allows for the development of new drug candidates that can interact with specific biological targets. lookchem.com Research has also explored the synthesis of various derivatives from substituted phenylhydrazines, such as N-aryl indoles and other nitrogen-containing heterocycles, which have applications in medicinal chemistry and materials science. mdpi.comorganic-chemistry.org

Overview of Academic Research Directions for this compound

Academic research involving this compound focuses on its utility as a versatile building block for synthesizing more complex molecules with potential applications in various fields. lookchem.com Its specific substitution pattern, with a bromine at the 4-position and a methyl group at the 3-position, provides a unique combination of steric and electronic properties that researchers can exploit.

A primary area of investigation is its use in the Fischer indole synthesis . wikipedia.orgmdpi.com The presence of the bromo and methyl groups on the phenyl ring can influence the regioselectivity of the cyclization and the properties of the resulting indole derivatives. These indoles can serve as precursors for a wide range of compounds, including those with potential herbicidal or medicinal properties. rsc.org

Another significant research direction is the use of this compound in cross-coupling reactions . The bromine atom on the phenyl ring is amenable to reactions such as the Suzuki coupling, allowing for the introduction of various aryl or alkyl groups. mdpi.com This enables the synthesis of a diverse array of biaryl compounds and other complex structures. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, derived from this compound, has been used in Suzuki coupling reactions to generate novel derivatives with potential antibacterial and enzyme-inhibiting activities. mdpi.com

The hydrazine moiety itself is also a focus of research. It can be transformed into other functional groups or used to construct different heterocyclic systems. For instance, the hydrazine group can be involved in the formation of hydrazones, which are themselves versatile intermediates. nih.gov

The table below summarizes some of the key properties and identifiers for this compound.

| Property | Value |

| CAS Number | 90084-70-1 bldpharm.com |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Synonyms | (4-Bromo-3-methyl-phenyl)-hydrazine |

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-3-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-4-6(10-9)2-3-7(5)8/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSVEMZXVDRIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300691 | |

| Record name | (4-Bromo-3-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90084-70-1 | |

| Record name | (4-Bromo-3-methylphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90084-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 Bromo 3 Methylphenyl Hydrazine

Fundamental Reactivity Patterns of Substituted Arylhydrazines

Substituted arylhydrazines are a versatile class of compounds in organic synthesis, primarily known for their role as precursors in forming heterocyclic structures. Their fundamental reactivity is centered around the nucleophilic nature of the terminal nitrogen atom and the ability of the hydrazine (B178648) moiety to undergo condensation and rearrangement reactions. Two of the most significant reactions involving substituted arylhydrazines are the Fischer indole (B1671886) synthesis and the Japp-Klingemann reaction.

The Fischer indole synthesis, discovered in 1883, is a robust method for creating the indole heterocyclic system from a substituted phenylhydrazine (B124118) and a suitable aldehyde or ketone under acidic conditions. byjus.comwikipedia.org This reaction is exceptionally versatile and has been widely used in the synthesis of pharmaceuticals and biologically active compounds. byjus.com The initial step involves the condensation of the arylhydrazine with the carbonyl compound to form a phenylhydrazone, which then undergoes a complex, acid-catalyzed intramolecular rearrangement to yield the indole ring. byjus.com

The Japp-Klingemann reaction provides a pathway to synthesize the hydrazones necessary for reactions like the Fischer indole synthesis. wikipedia.orgchemeurope.com It typically involves the reaction of an aryl diazonium salt with a β-keto-acid or a β-keto-ester. wikipedia.org The process leads to the formation of an arylhydrazone through a coupling reaction followed by the cleavage of an acyl or carboxyl group. wikipedia.orgresearchgate.net This method is particularly useful as it avoids the need to handle potentially unstable arylhydrazines directly, generating the key hydrazone intermediate in situ.

Influence of Bromo and Methyl Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in (4-Bromo-3-methylphenyl)hydrazine is modulated by the electronic effects of the bromo and methyl substituents. These groups influence the electron density of the aromatic ring, thereby affecting the rate and regioselectivity of electrophilic reactions.

The methyl group (-CH₃) at the meta-position relative to the hydrazine group is an activating group. It donates electron density to the aromatic ring through an inductive effect and hyperconjugation. This increases the ring's nucleophilicity, making it more reactive towards electrophiles than benzene. As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself.

The combined influence of these two substituents on this compound is a balance of these competing effects. The activating methyl group and the deactivating but ortho-para directing bromo group together dictate the ultimate positions of chemical reactions on the aromatic ring. The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects on the reactivity of benzene derivatives.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

|---|---|---|---|

| -CH₃ (Methyl) | meta | -0.07 | Weakly Electron-Donating |

| -CH₃ (Methyl) | para | -0.17 | Electron-Donating |

| -Br (Bromo) | meta | +0.39 | Electron-Withdrawing |

| -Br (Bromo) | para | +0.23 | Electron-Withdrawing |

Reaction Mechanisms in Organic Transformations Involving the Hydrazine Moiety

The hydrazine functional group is central to the characteristic reactions of this compound. Its involvement is most clearly illustrated in the mechanism of the Fischer indole synthesis.

The reaction begins with an acid-catalyzed condensation between the substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone. byjus.com This phenylhydrazone then tautomerizes to its more reactive enamine isomer. wikipedia.org Following protonation of the enamine, the crucial step of the reaction occurs: a wikipedia.orgwikipedia.org-sigmatropic rearrangement. This concerted pericyclic reaction breaks the weak N-N bond and forms a new C-C bond, resulting in a di-imine intermediate. wikipedia.org The molecule then rearomatizes, and subsequent intramolecular cyclization occurs as the terminal nitrogen atom attacks one of the imine carbons to form a five-membered ring aminal. Finally, the elimination of an ammonia (B1221849) molecule under the acidic conditions, driven by the formation of the stable aromatic indole ring, yields the final product. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting hydrazine is incorporated into the resulting indole ring. wikipedia.org

The yield of the Fischer indole synthesis can be significantly influenced by the electronic nature of the substituents on the arylhydrazine.

| Arylhydrazine | Ketone/Aldehyde | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenylhydrazine | 1,4-Cyclohexanedione monoethylene acetal | Heat, 190°C | 89% | |

| Phenylhydrazine hydrochloride | Naltrexone derivative | p-TSA, EtOH, reflux | 22-72% | researchgate.net |

| m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid, RT | High | researchgate.net |

| p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic acid, reflux | Good | researchgate.net |

| Phenylhydrazine hydrochloride | Butanone | Microwave, THF | High | rsc.org |

In the Japp-Klingemann reaction, the hydrazine moiety is formed during the process. The mechanism starts with the deprotonation of a β-keto-ester or similar active methylene (B1212753) compound to form an enolate. wikipedia.org This enolate then acts as a nucleophile, attacking an aryl diazonium salt to produce an azo compound. wikipedia.org This intermediate is often unstable and undergoes hydrolysis, leading to the cleavage of an acyl group and the formation of the final, more stable hydrazone. wikipedia.org

Studies on Bromocarbonylhydrazine Intermediates in Related Reactions

While specific studies focusing on "this compound" leading to a "bromocarbonylhydrazine" intermediate are not widely documented, the formation of related acylated hydrazine intermediates is a fundamental concept in its reactivity. The nucleophilic character of the hydrazine group allows it to react with various carbonyl compounds, including highly reactive acyl halides like acyl bromides. fiveable.me

The reaction of a hydrazine with an acyl bromide is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org The nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the acyl bromide. This addition step forms a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the bromide ion is expelled as a leaving group, resulting in the formation of an N-acyl-N'-arylhydrazide. libretexts.org Acyl bromides are generally more reactive than acyl chlorides, which can facilitate these transformations. fiveable.me

A related class of intermediates is the hydrazidoyl halides, such as hydrazidoyl bromides (R-C(Br)=N-NHAr). These can be synthesized from aldehydic hydrazones and are reactive species used in the synthesis of various heterocyclic compounds. The formation of such intermediates involves the introduction of a bromine atom onto the carbon previously associated with the carbonyl group of the aldehyde.

In the context of the Japp-Klingemann reaction, modifications have been developed that use acyl chlorides in the presence of pyridine, which can generate ketene (B1206846) intermediates that then react with diazonium salts. researchgate.net This highlights the importance of acyl-type intermediates in the broader chemistry of hydrazine derivatives. Although a direct "bromocarbonylhydrazine" species is not a commonly cited intermediate, the principles of nucleophilic attack by hydrazines on acyl halides and the formation of related bromo-aza compounds are well-established and central to understanding the potential transformations of this compound.

Applications of 4 Bromo 3 Methylphenyl Hydrazine in Heterocyclic Synthesis

General Principles of Heterocyclic Ring Formation from Arylhydrazines

Arylhydrazines, such as (4-bromo-3-methylphenyl)hydrazine, are versatile building blocks for the synthesis of nitrogen-containing heterocyclic compounds. The fundamental reactivity of the hydrazine (B178648) moiety (-NHNH2) allows for condensation reactions with carbonyl compounds and subsequent cyclization to form stable ring systems.

Two of the most prominent reactions involving arylhydrazines are the Fischer indole (B1671886) synthesis and the Knorr pyrazole (B372694) synthesis.

Indole Synthesis: The Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or a ketone under acidic conditions. wikipedia.orgtestbook.com The initial step is the formation of an arylhydrazone. This intermediate then tautomerizes to an enamine form. wikipedia.orgname-reaction.com A key step in the mechanism is a chemistryviews.orgchemistryviews.org-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a new carbon-carbon bond. name-reaction.comstackexchange.com The final steps involve intramolecular cyclization and the elimination of an ammonia (B1221849) molecule to yield the aromatic indole ring. testbook.comstackexchange.com

Pyrazole Synthesis: The synthesis of pyrazoles from arylhydrazines typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.netnih.govyoutube.com In this process, the two nitrogen atoms of the hydrazine act as nucleophiles, reacting with the two electrophilic carbonyl carbons of the 1,3-dicarbonyl substrate. youtube.comjk-sci.com The reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. youtube.com

Indole Ring Systems: Fischer Indole Synthesis with this compound Analogues

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for constructing the indole nucleus. wikipedia.orgmdpi.com The reaction of this compound with various ketones or aldehydes under acidic conditions provides a direct route to 6-bromo-5-methyl-substituted indoles, which are valuable intermediates for further chemical elaboration.

The general reaction proceeds as follows: this compound first reacts with a carbonyl compound (an aldehyde or ketone) to form the corresponding (4-bromo-3-methylphenyl)hydrazone. This hydrazone, when heated in the presence of an acid catalyst, undergoes a series of transformations including tautomerization, a chemistryviews.orgchemistryviews.org-sigmatropic rearrangement, loss of ammonia, and rearomatization to furnish the final indole product. byjus.com

When this compound reacts with an unsymmetrical ketone (e.g., R1-CO-CH2-R2), the formation of two potential regioisomeric indoles is possible. The direction of the cyclization is influenced by several factors:

Nature of the Substituents on the Hydrazine: The electronic properties of the bromo (electron-withdrawing) and methyl (electron-donating) groups on the phenyl ring can influence the stability of the intermediates in the Fischer synthesis, although steric effects are often more dominant.

Steric Hindrance: The key chemistryviews.orgchemistryviews.org-sigmatropic rearrangement step is sensitive to steric bulk. The reaction will generally favor the pathway that minimizes steric interactions. Cyclization typically occurs at the less substituted α-carbon of the ketone. thieme-connect.com

Acidity of the Medium: The choice and concentration of the acid catalyst can significantly impact the ratio of the resulting regioisomers. byjus.com

For this compound, cyclization can occur at either the C2 or C6 position relative to the hydrazine moiety. However, the presence of the methyl group at the C3 position generally directs the cyclization away from the more sterically hindered C2 position, leading preferentially to the formation of one major regioisomer.

The choice of catalyst is crucial for the success and efficiency of the Fischer indole synthesis. A wide range of catalysts can be employed:

Brønsted Acids: Protic acids such as hydrochloric acid (HCl), sulfuric acid (H2SO4), p-toluenesulfonic acid (p-TSA), and polyphosphoric acid (PPA) are commonly used to facilitate the reaction. wikipedia.orgtestbook.comstackexchange.com

Lewis Acids: Lewis acids like zinc chloride (ZnCl2), boron trifluoride (BF3), aluminum chloride (AlCl3), and iron(III) chloride (FeCl3) are also effective catalysts for this transformation. testbook.commdpi.com

Palladium Catalysis (Buchwald Modification): A significant advancement in the Fischer indole synthesis is the Buchwald modification. wikipedia.org This method involves a palladium-catalyzed cross-coupling reaction between an aryl bromide or halide and a hydrazone. wikipedia.orgjk-sci.com This approach expands the scope of the synthesis, allowing for the formation of N-arylhydrazones in situ, which can then undergo the Fischer cyclization. wikipedia.orgchem-station.com This is particularly useful when the required arylhydrazine is unstable or not readily available. testbook.com

Table 1: Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples | Reference |

| Brønsted Acids | HCl, H2SO4, p-TSA, Polyphosphoric Acid | wikipedia.orgstackexchange.com |

| Lewis Acids | ZnCl2, BF3, AlCl3, FeCl3 | testbook.commdpi.com |

| Palladium Catalysts | Pd(dba)2 with phosphine (B1218219) ligands | wikipedia.orgjk-sci.com |

| Chiral Catalysts | Chiral Phosphoric Acids | chemistryviews.org |

By varying the ketone or aldehyde partner, a wide array of substituted 6-bromo-5-methylindoles can be synthesized from this compound. The substituents on the resulting indole ring originate from the structure of the carbonyl compound used in the initial condensation step. This versatility allows for the introduction of various functional groups at positions 2 and 3 of the indole core.

Table 2: Examples of Indole Synthesis from this compound

| Carbonyl Reactant | Resulting Indole Derivative (Structure) | Reference Principle |

| Acetone | 6-Bromo-2,5-dimethyl-1H-indole | testbook.com |

| Propiophenone | 6-Bromo-5-methyl-2-phenyl-3-methyl-1H-indole | byjus.com |

| Cyclohexanone | 10-Bromo-9-methyl-1,2,3,4-tetrahydrocarbazole | mdpi.com |

| Pyruvic acid | 6-Bromo-5-methyl-1H-indole-2-carboxylic acid | jk-sci.com |

Pyrazole Ring Systems: Cyclocondensation Reactions

The reaction of arylhydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazole derivatives, known as the Knorr pyrazole synthesis. youtube.comjk-sci.com this compound serves as an excellent starting material for the preparation of 1-(4-bromo-3-methylphenyl)-substituted pyrazoles. These compounds are of interest due to their prevalence in pharmacologically active molecules. researchgate.net

The reaction involves the condensation of the hydrazine with a 1,3-diketone, β-ketoester, or other 1,3-dielectrophilic species. The regioselectivity of the cyclization depends on the differing reactivity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound and the reaction conditions. acs.org

The synthesis of substituted pyrazoles using this compound proceeds by reacting it with an appropriate 1,3-dicarbonyl compound, typically in a solvent like ethanol (B145695) or acetic acid, often with acid catalysis. dergipark.org.tr The choice of the 1,3-dicarbonyl substrate determines the substitution pattern at positions 3 and 5 of the pyrazole ring.

For example, the reaction with acetylacetone (B45752) (a symmetrical diketone) would yield 1-(4-bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole. When an unsymmetrical diketone like benzoylacetone (B1666692) is used, a mixture of two regioisomers can be formed, although one isomer often predominates.

Table 3: Synthesis of Substituted Pyrazoles from this compound

| 1,3-Dicarbonyl Reactant | Resulting Pyrazole Derivative (Structure) | Reference Principle |

| Acetylacetone | 1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole | youtube.comjk-sci.com |

| Ethyl acetoacetate | 1-(4-Bromo-3-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one | beilstein-journals.orgnih.gov |

| Dibenzoylmethane | 1-(4-Bromo-3-methylphenyl)-3,5-diphenyl-1H-pyrazole | researchgate.netacs.org |

| 1,1,1-Trifluoroacetylacetone | 1-(4-Bromo-3-methylphenyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole and/or 1-(4-Bromo-3-methylphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole | nih.gov |

Reaction with 1,3-Dicarbonyl Compounds for Pyrazole Construction

The synthesis of pyrazoles through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds is a fundamental and widely used method in heterocyclic chemistry. nih.govchim.it This reaction, first reported by Knorr in 1883, provides a direct and efficient pathway to polysubstituted pyrazole rings. nih.gov

The general mechanism involves the reaction of a hydrazine derivative, such as this compound, with a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester). The hydrazine acts as a bidentate nucleophile, attacking the two carbonyl carbons of the 1,3-dicarbonyl system. nih.gov The reaction proceeds through a series of condensation and dehydration steps, ultimately leading to the formation of the stable, aromatic pyrazole ring. google.com The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two different regioisomers. nih.gov Reaction conditions can be optimized, for instance, by using aprotic dipolar solvents instead of polar protic solvents like ethanol, to achieve better regioselectivity in the synthesis of 1-arylpyrazoles. nih.gov

This method is a cornerstone for preparing a wide array of pyrazole derivatives, which are significant scaffolds in medicinal and materials chemistry. chim.it

Hydrazone and Semicarbazone Derivatives

The condensation of the primary amine end of the hydrazine group with carbonyl compounds is a key reaction for forming C=N double bonds, leading to hydrazone and semicarbazone derivatives.

Preparation of (4-Bromo-3-methylphenyl)hydrazone Derivatives

Hydrazones are typically synthesized through the condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or a ketone). This reaction is analogous to the formation of imines (Schiff bases) from primary amines and carbonyls. nih.gov The reaction of this compound with an appropriate aldehyde or ketone, often catalyzed by a few drops of acid such as glacial acetic acid and carried out in a solvent like ethanol, would yield the corresponding (4-Bromo-3-methylphenyl)hydrazone derivative. nih.gov The formation of the hydrazone is confirmed by the appearance of the characteristic C=N stretching band in the infrared spectrum. nih.gov

Synthesis of N-(4-Bromo-3-methylphenyl)semicarbazones

Semicarbazones derived from N-(4-bromo-3-methylphenyl)semicarbazide have been synthesized and investigated for their potential biological activities. nih.gov A common synthetic route to these compounds involves a multi-step process. First, the corresponding aniline (B41778) (4-bromo-3-methylaniline) is reacted with sodium cyanate (B1221674) in aqueous glacial acetic acid to produce a 4-substituted phenylurea. This intermediate is then treated with hydrazine hydrate (B1144303) to form the semicarbazide (B1199961). Finally, refluxing the resulting semicarbazide with an appropriate carbonyl compound in the presence of glacial acetic acid yields the target N-(4-bromo-3-methylphenyl)semicarbazone. nih.gov

A series of these semicarbazones were synthesized and showed significant anticonvulsant activities in screening tests. nih.gov

Other Heterocyclic Systems Derived from this compound Moieties

The (4-Bromo-3-methylphenyl) moiety is a key structural component in various other heterocyclic systems, which are often synthesized from the corresponding aniline precursor.

Pyrazine-2-carboxamide Derivatives via Coupling Reactions

N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide serves as an important intermediate for creating more complex derivatives through coupling reactions. mdpi.com The initial amide is synthesized by reacting 4-bromo-3-methylaniline (B1294692) with pyrazine-2-carboxylic acid, using N,N′-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) as coupling agents, achieving high yields. mdpi.com

This bromo-substituted amide can then undergo palladium-catalyzed Suzuki cross-coupling reactions with various aryl boronic acids. mdpi.com This process effectively replaces the bromine atom with a new aryl group, providing a range of N-aryl-pyrazine-2-carboxamide derivatives. These reactions are typically carried out using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403) in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com The resulting derivatives have been investigated for potential applications, including their activity against drug-resistant bacteria. mdpi.com

| Aryl Boronic Acid Reactant | Resulting Derivative | Yield (%) |

| Phenylboronic acid | N-(3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 85 |

| p-Tolylboronic acid | N-(3,4'-dimethyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 75 |

| 4-Methoxyphenylboronic acid | N-(4'-methoxy-3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 60 |

| 4-Fluorophenylboronic acid | N-(4'-fluoro-3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 65 |

| Table based on research findings from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. mdpi.com |

Focused Research on this compound in Heterocyclic Synthesis Reveals Limited Specific Applications

Initial investigations into the applications of this compound for the synthesis of specific heterocyclic compounds, including oxadiazolone, triazole, pyridazinone, furanone, and Schiff base derivatives, have revealed a significant lack of published research detailing these precise transformations. Extensive searches of chemical literature and databases did not yield specific examples of this compound being used as a direct precursor for the construction of these particular heterocyclic rings as outlined.

While the broader classes of phenylhydrazines are well-established as versatile starting materials in the synthesis of a wide array of nitrogen-containing heterocycles, the specific substitution pattern of a bromo group at the 4-position and a methyl group at the 3-position of the phenyl ring in conjunction with a hydrazine moiety does not appear to be a commonly reported starting material for the requested synthetic routes.

General synthetic methodologies exist for the creation of oxadiazolones, triazoles, pyridazinones, furanones, and Schiff bases from various substituted phenylhydrazines. These reactions typically involve condensation and cyclization reactions with appropriate co-reactants. For instance, the synthesis of pyrazole derivatives often utilizes the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine. Similarly, Fischer indole synthesis, a cornerstone of heterocyclic chemistry, employs phenylhydrazines and carbonyl compounds.

However, the absence of specific literature citations for the use of this compound in these contexts prevents a detailed, evidence-based discussion as per the requested article structure. The electronic and steric effects of the bromo and methyl substituents on the reactivity of the hydrazine and the properties of any resulting heterocyclic products remain underexplored in the available scientific literature.

Further research is necessary to explore the potential of this compound as a building block in heterocyclic synthesis and to characterize the chemical and physical properties of the resulting novel compounds. Without such foundational research, a comprehensive and scientifically accurate article focusing solely on the specified applications of this particular compound cannot be constructed at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For (4-Bromo-3-methylphenyl)hydrazine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques offers a complete assignment of its structure.

The ¹H NMR spectrum of this compound provides information on the number, environment, and spatial arrangement of protons. The spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydrazine (B178648) protons.

The aromatic region would typically display signals for the three protons on the phenyl ring. The proton at C2 (ortho to both the methyl and hydrazine groups) would likely appear as a singlet or a narrowly split doublet. The proton at C5 (meta to the hydrazine and ortho to the bromine) would be a doublet, and the proton at C6 (ortho to the hydrazine and meta to the bromine) would appear as a doublet of doublets due to coupling with the other two aromatic protons. The methyl group protons would present as a sharp singlet, typically in the range of δ 2.2-2.4 ppm. The protons of the hydrazine group (-NH-NH₂) would give rise to broad signals due to rapid chemical exchange and quadrupolar relaxation of the nitrogen atoms. Their chemical shifts can vary depending on the solvent, concentration, and temperature, but are generally expected in the δ 3.5-7.5 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (C2) | ~6.8-7.0 | s or d |

| Aromatic-H (C5) | ~7.2-7.4 | d |

| Aromatic-H (C6) | ~6.6-6.8 | dd |

| -CH₃ | ~2.3 | s |

| -NH-NH₂ | 3.5-7.5 | br s |

Note: Predicted values are based on the analysis of similar substituted phenylhydrazines. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon. The chemical shifts are influenced by the electronic effects of the substituents (bromo, methyl, and hydrazine groups).

The carbon atom attached to the hydrazine group (C1) would be significantly deshielded, appearing in the range of δ 145-150 ppm. The carbon bearing the bromine atom (C4) would have its chemical shift influenced by the heavy atom effect, typically appearing around δ 110-115 ppm. The methyl-substituted carbon (C3) would be found around δ 130-135 ppm. The remaining aromatic carbons (C2, C5, C6) would resonate in the typical aromatic region of δ 115-140 ppm. The methyl carbon would give a signal in the aliphatic region, around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-NHNH₂) | 147 |

| C2 | 115 |

| C3 (-CH₃) | 133 |

| C4 (-Br) | 112 |

| C5 | 131 |

| C6 | 118 |

| -CH₃ | 21 |

Note: Predicted values are based on incremental calculations and data from analogous compounds.

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms in the hydrazine moiety. nih.govresearchgate.net Phenylhydrazine (B124118) itself shows two distinct ¹⁵N signals, one for the α-nitrogen (attached to the phenyl ring) and one for the β-nitrogen (the terminal NH₂ group). acs.orgnih.govspectrabase.com

For this compound, two signals are also expected. The chemical shift of the α-nitrogen will be influenced by the electronic effects of the bromo and methyl substituents on the phenyl ring. Based on empirical calculations for substituted phenylhydrazines, the α-nitrogen is expected to be more shielded than the β-nitrogen. nih.govresearchgate.net The chemical shifts are typically reported relative to nitromethane.

Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm, relative to CH₃NO₂) |

|---|---|

| Nα (Ar-NH) | ~ -320 to -340 |

| Nβ (-NH₂) | ~ -300 to -320 |

Note: Predicted values are based on data for phenylhydrazine and empirical models for substituted derivatives. nih.govresearchgate.net

2D NMR experiments are instrumental in confirming the assignments made from 1D NMR spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between scalar-coupled protons. For this compound, this would primarily be observed between the adjacent aromatic protons (e.g., between H5 and H6).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between each aromatic proton and its attached carbon (H2-C2, H5-C5, H6-C6) and between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons. For instance, the methyl protons would show correlations to C2, C3, and C4. The aromatic protons would show correlations to neighboring carbons, confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazine group would appear as multiple bands in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be seen just below 3000 cm⁻¹. The aromatic C=C stretching vibrations typically appear as a series of peaks in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-Br bond.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H stretching (hydrazine) | 3200 - 3400 |

| Aromatic C-H stretching | 3000 - 3100 |

| Aliphatic C-H stretching (-CH₃) | 2850 - 2980 |

| Aromatic C=C stretching | 1450 - 1600 |

| C-N stretching | 1250 - 1350 |

| C-Br stretching | 500 - 600 |

Note: Predicted values are based on characteristic group frequencies and data from analogous compounds such as 3-Bromo-4-methylaniline. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions of the substituted benzene (B151609) ring.

The presence of the hydrazine group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to benzene. The substitution pattern with bromo and methyl groups will further modulate the positions and intensities of these bands. Typically, two main absorption bands are expected for phenyl derivatives, corresponding to the E2 and B bands of benzene. For this compound, these are likely to appear in the range of 200-240 nm and 270-290 nm. The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) are dependent on the solvent used.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max Range (nm) |

|---|---|

| π → π* (E2-band) | 230 - 250 |

| π → π* (B-band) | 280 - 300 |

Note: Predicted values are based on data for other substituted phenylhydrazines and the expected effects of the substituents. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the molecular weight is confirmed by the observation of the molecular ion peak (M⁺) in the mass spectrum. The presence of a bromine atom is distinctly characterized by a pair of isotopic peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the natural abundance of the 79Br and 81Br isotopes.

The fragmentation of this compound under electron impact ionization is expected to follow several predictable pathways, primarily involving the cleavage of the weakest bonds and the formation of stable carbocations and radical species. Key fragmentation pathways include:

N-N Bond Cleavage: The cleavage of the nitrogen-nitrogen bond is a common fragmentation pathway for hydrazine derivatives, leading to the formation of the [M-NH₂]⁺ fragment.

Loss of Bromine: The carbon-bromine bond can undergo homolytic or heterolytic cleavage, resulting in the loss of a bromine radical or anion, respectively, to give the [M-Br]⁺ fragment.

Fragmentation of the Aromatic Ring: Subsequent fragmentation of the aromatic ring can occur, leading to the loss of small neutral molecules such as HCN or C₂H₂.

Loss of Methyl Radical: Cleavage of the bond between the aromatic ring and the methyl group can result in the loss of a methyl radical (•CH₃), forming the [M-CH₃]⁺ ion.

A plausible fragmentation pattern and the corresponding mass-to-charge ratios (m/z) are detailed in the table below.

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | Fragmentation Pathway |

| [C₇H₉BrN₂]⁺ | Molecular Ion | 200 | Ionization of the parent molecule |

| [C₇H₈BrN]⁺ | 185 | Loss of •NH₂ from the molecular ion | |

| [C₇H₉N₂]⁺ | 121 | Loss of •Br from the molecular ion | |

| [C₆H₆BrN]⁺ | 171 | Loss of •CH₃ from the [M-NH₂]⁺ fragment | |

| [C₆H₆N]⁺ | 92 | Loss of Br from the [M-CH₃]⁺ fragment |

This table presents predicted data based on established fragmentation principles for similar chemical structures.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the molecular geometry can be inferred from the crystallographic data of closely related compounds such as substituted phenylhydrazines and anilines.

The solid-state structure of this compound is expected to be influenced by a combination of intramolecular steric effects and intermolecular forces, primarily hydrogen bonding. The hydrazine moiety (-NHNH₂) is a key functional group capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of extended networks in the crystal lattice.

The phenyl ring is expected to be largely planar, with the bromine atom and the methyl group causing minor distortions. The C-Br and C-N bond lengths will be consistent with those observed in other brominated aromatic amines. The nitrogen atoms of the hydrazine group are likely to adopt a pyramidal geometry.

Key expected crystallographic parameters, based on analogous structures, are summarized in the following table.

| Parameter | Expected Value | Comment |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted aromatic compounds |

| Space Group | P2₁/c or Pbca | Frequently observed for centrosymmetric and non-centrosymmetric packing |

| C-Br Bond Length | ~1.90 Å | Typical for a bromine atom attached to an sp² carbon |

| C-N Bond Length | ~1.40 Å | Characteristic of an amine group attached to an aromatic ring |

| N-N Bond Length | ~1.45 Å | Standard single bond distance between two nitrogen atoms |

| C-C (aromatic) | ~1.39 Å | Average bond length within the benzene ring |

| Intermolecular Interactions | N-H···N hydrogen bonds | Expected to be a dominant feature in the crystal packing |

This table presents predicted data based on the analysis of crystallographic information for structurally similar molecules. The formation of hydrogen-bonded chains or dimers is a highly probable feature of the solid-state structure, significantly influencing the melting point and solubility of the compound.

Computational Chemistry and Theoretical Modeling of 4 Bromo 3 Methylphenyl Hydrazine

Density Functional Theory (DFT) Studies on Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. tci-thaijo.org It is widely employed to predict the molecular properties of chemical compounds with high accuracy. For (4-Bromo-3-methylphenyl)hydrazine, DFT calculations, often utilizing the B3LYP functional with a basis set such as 6-311++G(d,p), are instrumental in determining its electronic and molecular characteristics. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. researchgate.net For this compound, the optimized structure reveals the spatial orientation of the bromo-methylphenyl group relative to the hydrazine (B178648) moiety.

To validate the optimized geometry, the calculated parameters are typically compared with available experimental data from techniques like X-ray crystallography, if such data exists for the compound or for structurally similar molecules. A subsequent frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum, which is verified by the absence of any imaginary (negative) frequencies. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | ~1.91 Å |

| C-N (Aromatic) | ~1.42 Å | |

| N-N (Hydrazine) | ~1.44 Å | |

| C-C (Aromatic Ring) | ~1.39 - 1.41 Å | |

| C-H (Methyl) | ~1.09 Å | |

| Bond Angle | C-C-Br | ~119° |

| C-C-N | ~121° | |

| C-N-N | ~117° | |

| H-N-H | ~108° | |

| Note: These values are representative and derived from typical DFT calculations on similar aromatic hydrazine structures. |

Theoretical vibrational analysis is a key outcome of DFT calculations, providing predictions for the infrared (IR) and Raman spectra of a molecule. ejournal.by The calculated vibrational frequencies correspond to the different modes of vibration, such as stretching, bending, and torsion of the chemical bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. researchgate.net

Assignments of specific vibrational modes to the calculated frequencies are typically made based on the Potential Energy Distribution (PED). chemrxiv.org It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the approximations in the computational method and to improve agreement with experimental results. mdpi.com For this compound, characteristic vibrations would include N-H stretching of the hydrazine group, C-Br stretching, C-N stretching, and various modes associated with the substituted phenyl ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | -NH₂ | ~3450 |

| N-H Symmetric Stretch | -NH₂ | ~3360 |

| Aromatic C-H Stretch | Phenyl Ring | ~3050-3100 |

| C-N Stretch | Ar-NHNH₂ | ~1280 |

| N-N Stretch | -NH-NH₂ | ~1150 |

| C-Br Stretch | Ar-Br | ~650 |

| Note: Frequencies are approximate and represent typical values from DFT/B3LYP calculations. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap implies that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazine group and the π-system of the phenyl ring. The LUMO, conversely, would be distributed over the aromatic ring, influenced by the electron-withdrawing bromine atom. The energy gap provides insight into the charge transfer that occurs within the molecule and its susceptibility to react with other chemical species. nih.gov

Table 3: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -0.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |

| Note: These values are representative for similar aromatic compounds and serve as an illustration. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These are the most likely sites for an electrophilic attack. For this compound, these regions are expected around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack. Positive regions are typically found around the hydrogen atoms of the hydrazine's amino group.

Green Regions: Represent areas of neutral or near-zero potential.

The MEP surface provides a clear and intuitive picture of the molecule's reactive sites, guiding the understanding of its intermolecular interactions. tci-thaijo.orgresearchgate.net

Natural Bond Orbital (NBO) and Mulliken Population Analysis (MPA)

Natural Bond Orbital (NBO) and Mulliken Population Analysis (MPA) are computational methods used to analyze the charge distribution and bonding interactions within a molecule. researchgate.net

Mulliken Population Analysis is a method for assigning partial charges to each atom in the molecule. uni-rostock.de Although sensitive to the choice of basis set, it provides a qualitative understanding of the charge distribution and helps identify which atoms are electron-rich or electron-poor. In this compound, the nitrogen atoms are expected to carry a negative Mulliken charge, while the attached hydrogen atoms and carbon atoms would have positive charges.

Table 4: Illustrative Mulliken Atomic Charges

| Atom | Mulliken Charge (a.u.) |

| Br | ~ -0.05 |

| N (alpha to ring) | ~ -0.30 |

| N (terminal) | ~ -0.45 |

| C (attached to Br) | ~ +0.10 |

| C (attached to CH₃) | ~ -0.15 |

| Note: Values are for illustrative purposes to show expected charge distribution. |

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of different types of atomic contacts. The surface is colored based on normalized contact distances (dnorm), where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts.

While a specific crystallographic study and Hirshfeld analysis for this compound is not available in the surveyed literature, extensive research on structurally similar compounds containing bromophenyl and methylphenyl moieties allows for a detailed prediction of its interaction profile. nih.goviucr.orgnih.goviucr.org

The analysis of related molecules reveals that the most significant contributions to crystal packing are from H···H, C···H/H···C, and Br···H/H···Br contacts. nih.goviucr.orgresearchgate.net The hydrazine moiety (-NH-NH₂) would be expected to form strong N-H···N or N-H···Br hydrogen bonds, which would appear as distinct red areas on the dnorm surface.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. Based on analyses of analogous compounds, the expected distribution of intermolecular contacts for this compound is summarized in the table below.

| Interaction Type | Typical Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 35 - 45 | Represents the most abundant, though weaker, van der Waals interactions covering the largest surface area. iucr.orgresearchgate.net |

| C···H / H···C | 17 - 23 | Indicates C-H···π interactions, which are crucial for the stabilization of the crystal packing. nih.goviucr.org |

| Br···H / H···Br | 10 - 22 | Highlights the significant role of the bromine atom in forming halogen bonds and other close contacts. nih.goviucr.orgnih.gov |

| N···H / H···N | ~12 | Represents classical hydrogen bonding involving the hydrazine group, a key contributor to supramolecular assembly. iucr.orgresearchgate.net |

| C···C | ~11 | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |

| O···H / H···O | ~9 | While not directly applicable, this value from similar structures indicates the potential for strong hydrogen bonding if acceptor atoms are present. nih.gov |

Calculation of Global and Local Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Although specific DFT calculations for this compound are not present in the reviewed literature, the principles and expected electronic effects of its substituents are well-understood. nih.govnih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | The energy required to remove an electron. A lower value indicates a better electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. A higher value indicates a better electron acceptor. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the ability of a molecule to accept electrons. Higher values denote stronger electrophiles. nih.gov |

| Nucleophilicity Index (N) | - | Describes the electron-donating capability. The hydrazine moiety is expected to be the primary nucleophilic center. |

| Fukui Functions (f+, f-) | - | Identify the most electrophilic (f+) and nucleophilic (f-) sites within the molecule. For this compound, the nitrogen atoms of the hydrazine group would exhibit a high f- value, while the aromatic carbons could be susceptible to electrophilic attack. |

Conformational Analysis through Theoretical Calculations

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule by calculating the potential energy as a function of bond rotations. For this compound, the key conformational degrees of freedom are the rotation around the C-N bond and the internal rotations within the hydrazine group.

Theoretical calculations, typically using DFT methods, are employed to map the potential energy surface and locate the global energy minimum, which corresponds to the most stable conformer. researchgate.netlumenlearning.comrsc.org The analysis would involve systematically rotating the dihedral angle between the phenyl ring and the hydrazine moiety and calculating the energy at each step.

For substituted phenylhydrazines, the orientation of the -NH₂ group relative to the phenyl ring is critical. Steric hindrance between the ortho-substituent (the methyl group) and the hydrazine group will play a significant role in determining the preferred conformation. rsc.org It is expected that the most stable conformer will adopt a staggered arrangement that minimizes steric clash while allowing for potential intramolecular hydrogen bonding or favorable electronic interactions. While specific energy values are not available, studies on similar molecules show that such calculations can accurately predict molecular geometry. researchgate.netnih.gov

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and high polarizability can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. Computational methods are instrumental in predicting the NLO response of new materials. dntb.gov.uaresearchgate.net

The key parameters for NLO activity are the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ). These properties can be calculated using DFT. A large hyperpolarizability value is indicative of a strong NLO response.

The structure of this compound, featuring a donor group (hydrazine) and an acceptor/π-system (bromophenyl ring), suggests potential for NLO activity. The charge transfer between the hydrazine moiety and the aromatic ring upon electronic excitation is a key factor for a high NLO response.

| NLO Parameter | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | A measure of the molecule's overall polarity. A large ground-state dipole moment is often a prerequisite for NLO activity. |

| Polarizability | α | The ease with which the electron cloud can be distorted by an external electric field. |

| First Hyperpolarizability | β | The primary measure for second-order NLO effects like second-harmonic generation. A non-zero value is essential. |

| Second Hyperpolarizability | γ | Relates to third-order NLO effects. google.com |

Studies on similar bromo- and nitro-substituted organic molecules have shown that DFT calculations can effectively predict significant NLO properties. dntb.gov.uaresearchgate.net

Solvent Effects on Reactivity Parameters through Continuum Solvation Models

Chemical reactions are typically performed in a solvent, which can significantly influence the reactivity and stability of molecules. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational techniques used to simulate the effect of a solvent without explicitly modeling individual solvent molecules. dntb.gov.ua

These models represent the solvent as a continuous medium with a specific dielectric constant. By placing the solute molecule in a cavity within this dielectric medium, it is possible to calculate how the solvent environment affects its electronic structure and properties.

For this compound, applying a PCM would allow for the recalculation of the global and local reactivity descriptors (see section 6.6) in various solvents. This would provide insights into how its reactivity changes in polar versus non-polar environments. For instance, a polar solvent might stabilize charged intermediates or transition states, thereby altering reaction pathways and rates. The HOMO-LUMO energy gap, and consequently the chemical hardness and electrophilicity, are known to be sensitive to the polarity of the solvent. dntb.gov.ua Such studies are crucial for optimizing reaction conditions and understanding reaction mechanisms in solution.

Catalytic Reactions Involving 4 Bromo 3 Methylphenyl Hydrazine and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis stands as a cornerstone in the synthetic chemistry of (4-bromo-3-methylphenyl)hydrazine and its derivatives. The ability of palladium complexes to catalyze the formation of new bonds under relatively mild conditions and with high functional group tolerance has made it the catalyst of choice for many key transformations. nobelprize.orgresearchgate.net

Suzuki Cross-Coupling in the Synthesis of Arylated Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. nobelprize.org This reaction has been successfully applied to this compound and its derivatives to introduce a variety of aryl and heteroaryl substituents at the 4-position, displacing the bromo group.

The general scheme for the Suzuki-Miyaura coupling involves the reaction of the bromo-substituted hydrazine (B178648) derivative with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in a suitable solvent system, often a mixture of an organic solvent and water, and may require heating.

For instance, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives has been achieved via a Suzuki cross-coupling reaction. mdpi.com In this work, the parent amide was reacted with various arylboronic acids using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base in a 1,4-dioxane (B91453)/water solvent mixture. mdpi.com This approach afforded the desired arylated products in moderate to good yields, demonstrating the feasibility of modifying this scaffold. mdpi.com

Similarly, a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized, and their subsequent Suzuki coupling with different boronic acids in the presence of a palladium catalyst led to both monosubstituted and bisubstituted products. nih.gov This highlights the potential for sequential or multiple coupling reactions on appropriately designed substrates.

The Suzuki-Miyaura reaction has also been employed in the synthesis of biphenyl (B1667301) derivatives of hydrazine. researchgate.net While specific examples using this compound were not detailed, the general methodology of coupling a bromo-iodobenzene with a phenylboronic acid showcases the broader applicability of this reaction for creating biaryl structures from halogenated precursors. researchgate.net The choice of catalyst, base, and solvent can be crucial for optimizing the reaction conditions and achieving high yields. semanticscholar.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Starting Material | Coupling Partner (ArB(OH)₂) | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Various aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | N-(4-aryl-3-methylphenyl)pyrazine-2-carboxamide derivatives | 60-85 | mdpi.com |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Monosubstituted and bisubstituted products | 31-46 | nih.gov |

| 1-Bromo-4-iodobenzene | Phenylboronic acid | Not specified | Not specified | Not specified | 4-Bromobiphenyl | Not specified | researchgate.net |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | Various | Various | Various | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Moderate to excellent | semanticscholar.org |

This table presents a selection of examples to illustrate the scope of the Suzuki-Miyaura reaction and is not exhaustive.

C-N Cross-Coupling for Arylhydrazine and Derivative Synthesis

The palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reaction, often referred to as the Buchwald-Hartwig amination, is a fundamental transformation for the synthesis of aryl amines and their derivatives. This reaction can be applied to the synthesis of arylhydrazines by coupling an aryl halide with hydrazine or a protected hydrazine equivalent.

While direct C-N coupling of (4-bromo-3-methylphenyl)halide with hydrazine to form this compound is a conceptually straightforward approach, the literature more frequently describes the coupling of aryl halides with hydrazine to form various aryl hydrazines. nih.gov A study on the Pd-catalyzed C-N coupling of hydrazine with (hetero)aryl chlorides and bromides demonstrated the formation of aryl hydrazines with low catalyst loadings and using potassium hydroxide (B78521) as the base. nih.gov This methodology provides a direct route to the arylhydrazine core structure.

The synthesis of derivatives can also be achieved through C-N coupling. For example, if the hydrazine moiety is already present, the bromo group on the phenyl ring of this compound can potentially undergo C-N coupling with various amines, amides, or other nitrogen-containing nucleophiles to generate more complex structures. However, specific examples detailing this transformation for this compound were not prominent in the searched literature. The principles of Buchwald-Hartwig amination suggest that such reactions are feasible, provided appropriate catalytic systems are employed to manage the reactivity of the hydrazine functional group.

Other Transition Metal-Catalyzed Transformations

Gold-catalyzed reactions have also emerged as powerful tools in organic synthesis, particularly for transformations involving alkynes and allenes. mdpi.com While direct applications to this compound are not documented, the functional handles present in its derivatives could potentially participate in gold-catalyzed cyclization or addition reactions.

Mechanistic Insights into Catalytic Cycles and Ligand Effects

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through a series of well-defined steps. nobelprize.org It begins with the oxidative addition of the aryl halide (e.g., a derivative of this compound) to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nobelprize.org

In the context of C-N cross-coupling, mechanistic studies have revealed important details about the catalytic cycle. For the palladium-catalyzed coupling of hydrazine with aryl halides, two interconnected catalytic cycles involving arylpalladium(II) hydroxide and arylpalladium(II) chloride resting states have been identified. nih.gov The reaction proceeds through the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex, which is the rate-limiting step, to form an arylpalladium(II) hydrazido complex. nih.gov The nature of the halide and the base can influence the relative rates of these cycles and the selectivity for the desired mono-arylated hydrazine product over the diarylhydrazine byproduct. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Bromo-3-methylphenyl)hydrazine, and how can purity be optimized?

- Methodology : The compound can be synthesized via arylation of hydrazine derivatives. For example, a two-step approach involves (1) coupling 4-bromo-3-methylaniline with a hydrazine precursor under acidic conditions, followed by (2) purification via recrystallization using ethanol or acetonitrile. Chromatographic techniques (e.g., silica gel column chromatography) are recommended for isolating intermediates. Monitoring reaction progress via TLC and confirming purity via melting point analysis and HPLC are critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm the hydrazine backbone and substituents. IR spectroscopy identifies N–H and C–Br stretches (~3300 cm and ~550 cm, respectively) .

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL or SHELXS for refinement) resolves bond lengths and angles. Software like WinGX or ORTEP-3 aids in visualizing molecular packing .

Q. How can hydrazine derivatives be quantified in reaction mixtures?

- Methodology : UV-Vis spectroscopy at 526–546 nm via permanganate reduction assays is reliable for hydrazine quantification. Calibration curves using potassium permanganate (ε ≈ 2200 L·Mol·cm) ensure precision .

Advanced Research Questions

Q. What computational strategies predict the catalytic or reactive behavior of this compound?

- Methodology : Density Functional Theory (DFT) calculations evaluate transition states and activation barriers for reactions like cycloadditions or metathesis. For example, studies on hydrazine-catalyzed carbonyl–olefin metathesis suggest optimizing bicyclic hydrazine structures to lower energy barriers. Software like Gaussian or ORCA can model reaction pathways .

Q. How can crystal structure analysis inform the design of hydrazine-based pharmaceuticals?

- Methodology : High-resolution XRD data refined via SHELXL reveal intermolecular interactions (e.g., hydrogen bonding, π-stacking) that influence bioavailability. For instance, structural insights from N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives guide modifications to enhance antibacterial activity .

Q. What experimental models assess the pharmacological potential of this compound?

- Methodology :

- In vitro : Test cytotoxicity against clinically isolated pathogens (e.g., XDR S. Typhi) via MIC assays. Alkaline phosphatase inhibition studies can screen for anti-inflammatory properties .

- In vivo : Chemopreventive efficacy in rodent models (e.g., DMH-induced colon carcinogenesis) evaluates anti-proliferative effects. Biomarkers like ROS, TNF-α, and Nrf-2 signaling are monitored via ELISA and immunohistochemistry .

Q. How do substituents on the phenyl ring influence the stability and reactivity of hydrazine derivatives?

- Methodology : Compare bromo- and methyl-substituted analogs via Hammett plots to assess electronic effects. Thermogravimetric analysis (TGA) measures thermal stability, while cyclic voltammetry evaluates redox behavior. Substituent positioning (para vs. meta) significantly impacts resonance stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.